Benzene, 1,1'-(2-butyne-1,4-diyl)bis[3-bromo-2,4,6-trimethyl-
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Overview
Description
Benzene, 1,1’-(2-butyne-1,4-diyl)bis[3-bromo-2,4,6-trimethyl-]: is an organic compound with a complex structure It consists of two benzene rings connected by a butyne chain, with bromine and methyl groups attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2-butyne-1,4-diyl)bis[3-bromo-2,4,6-trimethyl-] typically involves the coupling of brominated benzene derivatives with a butyne linker. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(2-butyne-1,4-diyl)bis[3-bromo-2,4,6-trimethyl-] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The butyne chain can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
Benzene, 1,1’-(2-butyne-1,4-diyl)bis[3-bromo-2,4,6-trimethyl-] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: It can be used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which Benzene, 1,1’-(2-butyne-1,4-diyl)bis[3-bromo-2,4,6-trimethyl-] exerts its effects depends on its interaction with molecular targets. The bromine and methyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The butyne chain provides a rigid linker that can affect the overall conformation and activity of the molecule.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-(2-butene-1,4-diyl)bis-: Similar structure but with a butene linker instead of butyne.
Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis-: Contains a buten-3-yne linker.
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis-: Features a butadiyne linker.
Uniqueness
The presence of bromine and methyl groups in Benzene, 1,1’-(2-butyne-1,4-diyl)bis[3-bromo-2,4,6-trimethyl-] makes it unique compared to its analogs
Properties
CAS No. |
62315-42-8 |
---|---|
Molecular Formula |
C22H24Br2 |
Molecular Weight |
448.2 g/mol |
IUPAC Name |
2-bromo-4-[4-(3-bromo-2,4,6-trimethylphenyl)but-2-ynyl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C22H24Br2/c1-13-11-15(3)21(23)17(5)19(13)9-7-8-10-20-14(2)12-16(4)22(24)18(20)6/h11-12H,9-10H2,1-6H3 |
InChI Key |
SYQDAQQEPCURDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1CC#CCC2=C(C(=C(C=C2C)C)Br)C)C)Br)C |
Origin of Product |
United States |
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